molecular formula C10H11FOS B1283539 4-[(4-Fluorophenyl)thio]butan-2-one CAS No. 142038-16-2

4-[(4-Fluorophenyl)thio]butan-2-one

Cat. No.: B1283539
CAS No.: 142038-16-2
M. Wt: 198.26 g/mol
InChI Key: OBEQFWIFNCWDBF-UHFFFAOYSA-N
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Description

Molecular Identity and Classification as a Specialty Chemical

The identity of 4-[(4-Fluorophenyl)thio]butan-2-one is defined by its precise chemical structure and its role as a specialized component in chemical manufacturing.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-[(4-fluorophenyl)sulfanyl]-2-butanone sigmaaldrich.com. An alternative, though also used, nomenclature is 4-(4-fluorophenyl)sulfanylbutan-2-one nih.gov. These names precisely describe the molecular structure: a butan-2-one core with a 4-fluorophenyl group attached via a sulfur atom (sulfanyl group) at the 4th position of the butane (B89635) chain.

Key Molecular Identifiers:

Identifier Value
CAS Number 142038-16-2 sigmaaldrich.comhit2lead.com
Molecular Formula C₁₀H₁₁FOS sigmaaldrich.com

| InChI Key | OBEQFWIFNCWDBF-UHFFFAOYSA-N sigmaaldrich.com |

This compound is classified as an aryl fluorinated building block. nih.gov The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. nih.govethernet.edu.et Fluorine-containing substituents are prevalent in numerous pharmaceuticals, including drugs for lowering cholesterol, treating anxiety, and managing asthma. nih.gov The use of fluorinated building blocks is the dominant approach for creating these complex molecules in drug discovery. nih.gov The presence of the fluorine atom can significantly alter a molecule's properties, such as its metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov For instance, the addition of a trifluoromethyl group to a parent compound resulted in a 30-fold increase in potency in one study. nih.gov

Structural Characteristics and Functional Group Analysis

The chemical's functionality is derived from the interplay of its three primary structural components.

The 4-fluorophenyl group consists of a benzene (B151609) ring substituted with a fluorine atom. The fluorine atom is highly electronegative and its presence can block sites of metabolic oxidation, a valuable property in drug design. nih.gov Studies have indicated that a p-fluorophenyl moiety can significantly enhance the biological activity of a compound compared to other functional groups. nih.gov This enhancement is partly due to improved pharmacokinetics, efficiency, and bioavailability conferred by the fluoro group. nih.gov

A thioether, or sulfide (B99878), is a functional group containing a sulfur atom bonded to two carbon atoms (R-S-R'). fiveable.mewikipedia.org This linkage is analogous to an ether, but with sulfur replacing oxygen. wikipedia.org The C-S bond is less polar than the C-O bond, and the C-S-C bond angle is typically around 105 degrees. eresources.blog Thioethers are important intermediates in organic synthesis and play a role in biological systems, such as in the amino acid methionine. fiveable.me They are more nucleophilic than their ether counterparts, meaning they react faster with electrophiles. masterorganicchemistry.comyoutube.com Thioethers can be oxidized to form sulfoxides and sulfones, which are significant in various industrial and biological processes. fiveable.memasterorganicchemistry.com

The butanone portion of the molecule features a carbonyl group (C=O) at the second carbon position. The carbonyl carbon is electrophilic, making it a site for nucleophilic addition reactions, one of the most common and important reactions for this class of molecules. youtube.comlibretexts.org Aldehydes and ketones also undergo substitution reactions at the alpha-carbon (the carbon atom adjacent to the carbonyl group). libretexts.orgmsu.edu The reactivity of the butanone core allows for a wide range of chemical transformations, making it a versatile component in the synthesis of more complex molecules. solubilityofthings.com For example, the reduction of butanone can produce a pair of enantiomers. weebly.com

Current Research Landscape and Academic Significance in Synthetic Chemistry

The academic significance of this compound is primarily derived from its utility as a versatile building block in organic synthesis. While specific research focusing exclusively on this compound is limited, its importance can be understood by examining the roles of its constituent functional groups in modern chemistry, particularly in the development of pharmaceuticals and advanced materials.

The presence of a 4-fluorophenyl group is of particular interest in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. ossila.com The thioether (or sulfide) linkage is another crucial feature. Thioethers are known for their stability and have been used to replace less stable bonds, such as disulfides, in bioactive peptides to create more robust therapeutic agents. nih.gov This substitution can maintain or improve biological activity while increasing resistance to reduction in biological environments. nih.gov

Furthermore, the ketone functional group is one of the most versatile handles in synthetic organic chemistry. It readily participates in a wide array of chemical transformations, including nucleophilic additions, reductions to alcohols, and condensations, allowing for the construction of diverse molecular skeletons. researchgate.net The butanone side chain provides a flexible linker and specific stereochemical possibilities for further functionalization.

In the broader context of materials science, poly(thioether-ketone)s (PTEKs) are recognized as high-performance polymers with high thermal stability and chemical resistance. acs.org The synthesis of novel PTEKs often involves the polycondensation of aromatic dithiols with aromatic dihaloketones. acs.org Molecules like this compound, containing both a thioether and a ketone within a structure bearing an aryl group, serve as valuable model compounds and precursors for developing new polymers and other complex molecules. The combination of these functional groups makes it a precursor for creating compounds with potential applications in various fields, from drug discovery to materials science. ossila.comacs.org Its availability from chemical suppliers for research purposes underscores its role as a foundational element for innovation in these areas. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)sulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQFWIFNCWDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566651
Record name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142038-16-2
Record name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Fluorophenyl Thio Butan 2 One

Strategies for Carbon-Sulfur Bond Formation

The creation of the carbon-sulfur (C-S) bond is a pivotal step in the synthesis of 4-[(4-fluorophenyl)thio]butan-2-one. This is typically achieved through the reaction of a sulfur-based nucleophile with a suitable carbon-based electrophile.

Thiol-Electrophile Coupling Approaches

A primary and widely employed strategy for the synthesis of thioethers like this compound is the direct coupling of a thiophenol derivative with an alkyl halide or sulfonate. In this approach, 4-fluorothiophenol (B130044) acts as the nucleophile, attacking an electrophilic four-carbon chain that already contains the ketone functionality.

A common and efficient method is the thia-Michael addition, where a thiol is added across an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the reaction of 4-fluorothiophenol with methyl vinyl ketone. This reaction is often conducted under mild, solvent-free conditions and can proceed without the need for a catalyst, offering an environmentally benign route. researchgate.net The reaction is generally fast and clean, leading to high yields of the desired β-thioketone. researchgate.net

Alternatively, a classic nucleophilic substitution reaction can be employed. This involves the reaction of the sodium salt of 4-fluorothiophenol (sodium 4-fluorothiophenoxide), a potent nucleophile, with a 4-halobutan-2-one, such as 4-chlorobutan-2-one or 4-bromobutan-2-one. The thiophenoxide displaces the halide to form the desired thioether.

The following table summarizes representative thiol-electrophile coupling reactions for the formation of similar arylthio ketones.

ThiolElectrophileReaction TypeConditionsYield (%)Reference
ThiophenolMethyl vinyl ketoneMichael AdditionSolvent-free, 30 °C, 30 min93 researchgate.net
4-ChlorothiophenolMethyl vinyl ketoneMichael AdditionSolvent-free, 30 °C, 15 min98 researchgate.net
4-MethylthiophenolMethyl vinyl ketoneMichael AdditionSolvent-free, 30 °C, 30 min85 researchgate.net
4-MethoxythiophenolMethyl vinyl ketoneMichael AdditionSolvent-free, 30 °C, 30 min93 researchgate.net

Mechanistic Considerations in Thioether Linkage Formation

The formation of the thioether linkage in the aforementioned reactions proceeds through well-understood mechanistic pathways. In the case of the thia-Michael addition, the reaction is initiated by the nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone). This generates an enolate intermediate, which is then protonated to yield the final product, this compound. The high reactivity and selectivity of vinyl ketones as Michael acceptors make this a highly efficient process. nih.gov

For the nucleophilic substitution reaction, the mechanism is typically an SN2 process. The thiophenoxide ion acts as the nucleophile and attacks the carbon atom bearing the leaving group (halide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is driven by the formation of a stable salt as a byproduct (e.g., sodium chloride).

Approaches for Incorporating the Butanone Moiety

The butanone structural element can be introduced in several ways, either as part of the electrophilic partner in a coupling reaction or by modifying a precursor molecule.

Utilization of Butanoyl Chloride or Butanoic Acid in Coupling Reactions

While less direct for the synthesis of this compound, butanoyl chloride or butanoic acid can be used to construct related structures. For instance, Friedel-Crafts acylation of a suitable aromatic precursor with butanoyl chloride could be a potential route, although this would require subsequent steps to introduce the thioether linkage at the desired position. The synthesis of some aryl ketones has been achieved through Friedel-Crafts reactions, which highlights the utility of acyl chlorides in building such carbon skeletons.

Synthetic Routes Involving Ketone Precursors

A more direct approach involves using a pre-functionalized butanone derivative. As mentioned, 4-halobutan-2-ones are excellent electrophiles for reaction with 4-fluorothiophenol. Another versatile precursor is 4-hydroxybutan-2-one. This compound can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by the thiophenoxide. The synthesis of 4-hydroxybutan-2-one itself can be achieved from the oxidation of 1,3-butanediol.

The following table outlines some reactions involving ketone precursors that are relevant to the synthesis of the butanone moiety.

PrecursorReagent(s)ProductReaction TypeReference
1,3-ButanediolHydrogen Peroxide, Catalyst4-Hydroxy-2-butanoneOxidation olemiss.edu
Phenol, 4-Hydroxybutan-2-oneSolid Acid Catalyst4-(4-hydroxyphenyl)butan-2-oneFriedel-Crafts Alkylation google.com

Introduction of the Fluorophenyl Group in Complex Architectures

The 4-fluorophenyl group is a common motif in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. In the context of synthesizing this compound, the fluorophenyl group is typically introduced as part of the thiophenol starting material, 4-fluorothiophenol. This starting material is commercially available or can be synthesized through various methods, such as the reduction of 4-fluorobenzenesulfonyl chloride.

In more complex synthetic strategies, the fluorine atom could potentially be introduced at a later stage through nucleophilic aromatic substitution (SNAr) on a suitable precursor. However, for a relatively simple molecule like this compound, starting with 4-fluorothiophenol is the most straightforward and efficient approach. The synthesis of related fluorinated aryl compounds often utilizes precursors like 4-fluorobenzeneboronic acid in palladium-catalyzed cross-coupling reactions to build the aromatic framework. chemicalbook.com

Catalytic Systems and Their Efficacy in the Synthesis of this compound

The formation of the thioether linkage in this compound can be achieved through several catalytic pathways. The choice of catalyst is crucial and is dependent on the specific reaction mechanism, such as nucleophilic substitution or conjugate addition.

One of the most prominent methods for forming the aryl-sulfur bond is through metal-catalyzed cross-coupling reactions . These reactions typically involve the coupling of an aryl halide or sulfonate with a thiol. For the synthesis of this compound, this would involve the reaction of 4-fluorothiophenol with a suitable 4-substituted butan-2-one derivative (e.g., 4-halobutan-2-one). Palladium-based catalysts, often used in Buchwald-Hartwig amination conditions, are also effective for C-S bond formation. acsgcipr.org Copper-based catalytic systems, reminiscent of the Ullmann condensation, also present a viable, often more economical, alternative. acsgcipr.org The general mechanism for these metal-catalyzed reactions involves the oxidative addition of the metal to the aryl halide, followed by coordination of the thiolate, and subsequent reductive elimination to yield the thioether product. acsgcipr.org The choice of ligands, such as phosphines or carbenes, is critical to the success and efficiency of these catalytic cycles. acsgcipr.org

Another significant catalytic approach is the Thiol-Michael addition , a type of conjugate addition reaction. This method involves the addition of a thiol to an α,β-unsaturated carbonyl compound. nsf.govnih.gov In the context of synthesizing this compound, this would entail the reaction of 4-fluorothiophenol with methyl vinyl ketone (but-3-en-2-one). This reaction is typically catalyzed by a base or a nucleophile. nsf.govresearchgate.net Basic catalysts, such as triethylamine, deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. nih.govresearchgate.net Nucleophilic catalysts, like phosphines, operate by a different mechanism where the nucleophile first adds to the Michael acceptor. nih.gov The efficiency of the Thiol-Michael addition is notable for its rapid kinetics and high conversions under mild, often solvent-free, conditions. nsf.gov

While not directly applied to the synthesis of the title compound, research into related structures provides insights into other potential catalytic systems. For instance, a patented process for the preparation of 4-(4-hydroxyphenyl)butan-2-one utilizes a solid acid catalyst, specifically an acid-activated Montmorillonite clay. google.com This heterogeneous catalyst facilitates a Friedel-Crafts alkylation reaction. Although the reaction type is different, it highlights the potential for solid-supported catalysts in the synthesis of butan-2-one derivatives, which can offer advantages in terms of catalyst recovery and reuse.

The table below summarizes potential catalytic systems for the synthesis of this compound based on established chemical principles for thioether formation.

Catalytic System Reaction Type Potential Reactants Key Advantages
Palladium Complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Cross-Coupling4-Fluorophenyl halide + 4-mercaptobutan-2-one or 4-Fluorothiophenol + 4-halobutan-2-oneHigh efficiency and functional group tolerance. acsgcipr.org
Copper Salts (e.g., CuI, Cu₂O)Cross-Coupling (Ullmann-type)4-Fluorophenyl halide + 4-mercaptobutan-2-one or 4-Fluorothiophenol + 4-halobutan-2-oneMore economical than palladium-based systems. acsgcipr.org
Base Catalysts (e.g., Triethylamine, Na₂CO₃)Thiol-Michael Addition4-Fluorothiophenol + Methyl vinyl ketoneMild reaction conditions, often solvent-free. nsf.govnih.gov
Nucleophilic Catalysts (e.g., Phosphines)Thiol-Michael Addition4-Fluorothiophenol + Methyl vinyl ketoneHigh reaction rates and yields. nih.gov
Solid Acid Catalysts (e.g., Acid-activated clay)Friedel-Crafts type (by analogy)Potentially applicable for related syntheses.Catalyst is reusable and easily separated. google.com

Precursor Chemistry and Intermediate Compounds in Multistep Syntheses

The synthesis of this compound is inherently a multistep process, relying on the availability of key precursors and the formation of stable intermediates. The primary precursors are those that form the two main fragments of the molecule: the 4-fluorophenylthio group and the butan-2-one backbone.

The key precursor for the arylthio component is 4-fluorothiophenol . This compound is commercially available and serves as the sulfur-donating nucleophile in most plausible synthetic routes. nih.gov Its synthesis can be achieved through various methods, typically starting from 4-fluoroaniline (B128567) or a related fluorinated benzene (B151609) derivative.

The butan-2-one fragment can be introduced through several precursors, depending on the chosen synthetic strategy:

Methyl vinyl ketone (but-3-en-2-one): This α,β-unsaturated ketone is the ideal precursor for the Thiol-Michael addition reaction. nsf.govnih.gov

4-Halobutan-2-ones (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one): These are common precursors for syntheses involving nucleophilic substitution, where the halogen acts as a leaving group.

4-Hydroxybutan-2-one: This precursor can be used in reactions like the Mitsunobu reaction or can be converted to a sulfonate ester to create a good leaving group for subsequent nucleophilic attack by 4-fluorothiophenol. A synthetic method for 4-hydroxybutan-2-one involves the oxidation of 1,3-butanediol.

In a typical multistep synthesis involving nucleophilic substitution, an intermediate such as a tosylate or mesylate of 4-hydroxybutan-2-one might be formed to facilitate the reaction with 4-fluorothiophenol. In a cross-coupling approach, the reaction proceeds through organometallic intermediates where the catalyst (e.g., palladium) is complexed with the aryl and thioether fragments before the final product is released. acsgcipr.org

The general synthetic schemes can be envisioned as follows:

Route A: Nucleophilic Substitution

Activation of 4-hydroxybutan-2-one (e.g., by tosylation) to form an intermediate like 4-tosyloxybutan-2-one.

Reaction of the activated intermediate with 4-fluorothiophenol in the presence of a base to yield this compound.

Route B: Thiol-Michael Addition

Direct reaction of 4-fluorothiophenol with methyl vinyl ketone, catalyzed by a base or a nucleophile, to form the final product. nsf.govnih.gov

The table below outlines the key precursors and potential intermediates in the synthesis of this compound.

Role in Synthesis Compound Name Chemical Formula Function
Precursor4-FluorothiophenolC₆H₅FSSource of the 4-fluorophenylthio moiety. nih.gov
PrecursorMethyl vinyl ketoneC₄H₆OMichael acceptor for Thiol-Michael addition. nsf.govnih.gov
Precursor4-Halobutan-2-oneC₄H₇XO (X=Cl, Br)Substrate for nucleophilic substitution.
Precursor4-Hydroxybutan-2-oneC₄H₈O₂Can be activated to form a good leaving group.
Intermediate4-Tosyloxylbutan-2-oneC₁₁H₁₄O₄SActivated intermediate for nucleophilic substitution.
IntermediateThiolate anion of 4-fluorothiophenolC₆H₄FS⁻Reactive nucleophile in base-catalyzed reactions. nih.gov

Chemical Reactivity and Transformation Pathways of 4 4 Fluorophenyl Thio Butan 2 One

Reactions at the Ketone Functionality

The ketone group in 4-[(4-Fluorophenyl)thio]butan-2-one is a primary site for chemical reactions, particularly nucleophilic additions and condensations.

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl carbon of the butanone moiety is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.pub The general mechanism involves the approach of a nucleophile to the carbonyl carbon, leading to the rehybridization of this carbon from sp2 to sp3. pressbooks.publibretexts.org

Common nucleophilic addition reactions for ketones like this compound include:

Reduction: The use of reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 4-[(4-Fluorophenyl)thio]butan-2-ol. evitachem.com

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) can add to the carbonyl group, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

The reactivity in these additions is influenced by steric factors; aldehydes are generally more reactive than ketones because they have only one large substituent bonded to the carbonyl carbon, allowing for easier nucleophilic approach. pressbooks.pub

Condensation Reactions Involving the Butanone Moiety

The butanone part of the molecule can participate in condensation reactions, which are crucial for building larger molecular frameworks. A key example is the aldol (B89426) condensation, which can occur under basic conditions. In this reaction, the enolate of this compound, formed by deprotonation of an α-carbon, can act as a nucleophile and attack the carbonyl group of another molecule (either another molecule of itself or a different aldehyde or ketone). This leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.

Studies have shown that ketones can undergo condensation with sulfones in the presence of a strong base like potassium t-butoxide, leading to a variety of products. For instance, the condensation of 2-methylcyclohexanone (B44802) with dimethyl sulfone yields 1,2-dimethylenecyclohexane. nih.gov While specific studies on this compound are not detailed, its butanone structure suggests it could undergo similar transformations. nih.gov

Transformations Involving the Aryl Thioether Group

The sulfur atom in the thioether linkage is a key site for reactivity, primarily involving oxidation and cleavage reactions.

Oxidation to Sulfoxides and Sulfones

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. thieme-connect.de This transformation is significant as sulfoxides and sulfones are important structural motifs in many biologically active compounds. acsgcipr.orgresearchgate.net

A variety of oxidizing agents can be employed for this purpose:

Peracids: Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the oxidation of sulfides. Careful control of stoichiometry allows for the selective formation of the sulfoxide (B87167). Using an excess of the oxidizing agent typically leads to the corresponding sulfone.

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant. organic-chemistry.org Its effectiveness can be enhanced by using catalysts. For instance, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org Urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) is another effective system for oxidizing sulfides to sulfones. researchgate.netorganic-chemistry.org

Sodium Perborate: This reagent is also capable of oxidizing thioethers.

Other Reagents: Other reagents like Oxone, manganese porphyrins, and hypervalent iodine compounds are also effective for the oxidation of sulfides. acsgcipr.orgorganic-chemistry.org

The general pathway for this oxidation is the conversion of the sulfide (B99878) to a sulfoxide, which can then be further oxidized to a sulfone. It is generally easier to achieve complete oxidation to the sulfone than to stop at the sulfoxide stage. researchgate.net

Cleavage Reactions of the Thioether Linkage

The carbon-sulfur bond in the thioether can be cleaved under specific conditions. One established method for cleaving thioether bonds is through the use of Raney nickel. nih.govnih.gov This has been demonstrated in the context of proteins modified by 4-hydroxynonenal, where the thioether linkage formed was cleaved by this reagent. nih.govnih.gov Other methods for cleaving thioether bonds include the use of mercury(II) or thallium(III) salts, though these are more toxic. thieme-connect.de

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl group can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and outcomes differ significantly.

Electrophilic Aromatic Substitution (EAS):

The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the attack of an electrophile. masterorganicchemistry.com However, due to its high electronegativity, fluorine is also a deactivating group, making the ring less reactive towards electrophiles compared to benzene (B151609). masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. masterorganicchemistry.com

The substitution will predominantly occur at the positions ortho to the fluorine atom (positions 2 and 6) and para to the fluorine atom (position 4 is already substituted by the thioether group).

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. libretexts.org The fluorine atom itself is not a strong enough activating group for S_NAr. However, the presence of other strongly deactivating groups, such as nitro groups, at the ortho or para positions would make the ring susceptible to nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. libretexts.orgnih.gov

In the absence of such activating groups, nucleophilic substitution on the fluorophenyl ring of this compound is generally not a favored reaction pathway. libretexts.org

Mechanistic and Kinetic Insights into the Reactions of this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed mechanistic studies and kinetic analyses for the key reactions of the chemical compound this compound are not publicly available. As a result, a thorough examination of its transformation pathways from a mechanistic and kinetic standpoint cannot be provided at this time.

Scientific investigation into the reactivity of chemical compounds is a progressive endeavor. While general principles of organic chemistry can offer predictions about the likely behavior of this compound, specific, empirically-derived data from dedicated research is necessary for a scientifically accurate and authoritative account. Such studies would typically involve:

Identification of Intermediates: Isolating or spectroscopically observing transient species formed during a reaction to elucidate the step-by-step mechanism.

Isotopic Labeling Studies: Replacing specific atoms with their isotopes to track their movement and bonding changes throughout a reaction, providing definitive evidence for mechanistic pathways.

Computational Modeling: Employing theoretical chemistry methods to calculate reaction energy profiles, transition state geometries, and thermodynamic parameters, offering a virtual window into the reaction mechanism. ulster.ac.uk

Kinetic Monitoring: Measuring the rate of reaction under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters, which are crucial for understanding the factors that control the reaction speed.

The reactivity of related classes of compounds, such as β-keto sulfides and β-ketosulfones, has been a subject of research. For instance, studies on β-keto sulfides have explored their isomerization mechanisms, while research on β-ketosulfones has investigated their utility as nucleophiles in various organic transformations. acs.orgresearchgate.net Additionally, computational studies on similar structures, like raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), have provided insights into their physicochemical properties and reactivity through methods like Density Functional Theory (DFT). ulster.ac.uk However, direct extrapolation of these findings to this compound would be speculative without specific experimental validation.

The absence of published data on the mechanistic and kinetic aspects of this compound's reactions highlights a gap in the current body of chemical knowledge. Future research dedicated to this specific compound would be necessary to populate the following conceptual data tables with empirical values.

Table 1: Hypothetical Kinetic Data for a Key Reaction of this compound

Reaction ParameterValueConditions
Rate Constant (k)Not AvailableNot Available
Reaction OrderNot AvailableNot Available
Activation Energy (Ea)Not AvailableNot Available
Pre-exponential Factor (A)Not AvailableNot Available

Table 2: Potential Intermediates in a Transformation of this compound

Proposed IntermediateMethod of DetectionLifespan
EnolateNot AvailableNot Available
Thio-Claisen IntermediateNot AvailableNot Available
Radical SpeciesNot AvailableNot Available

Until such research is conducted and published, a detailed discussion on the mechanistic studies and kinetic analysis of this compound remains an area for future scientific exploration.

Derivatization Strategies and Analog Development of 4 4 Fluorophenyl Thio Butan 2 One

Functionalization of the Butanone Carbonyl Core

The ketone functional group in the butanone core is a key hub for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. Standard ketone chemistry can be applied to introduce new functionalities, alter the polarity, and extend the carbon skeleton.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-[(4-Fluorophenyl)thio]butan-2-ol. This transformation introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds, which can be critical for biological target interactions. Asymmetric reduction, employing catalysts like those derived from the Corey-Bakshi-Shibata (CBS) reagent, can selectively produce either the (R) or (S)-enantiomer, which is vital for studying stereospecific interactions. nih.gov

Aldol (B89426) Condensation: The α-protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various aldehydes in an aldol condensation reaction. For instance, reaction with benzaldehyde would yield a β-hydroxy ketone, which can be subsequently dehydrated to form an α,β-unsaturated ketone. This strategy significantly expands the molecular framework and introduces conformational rigidity.

Other Carbonyl Reactions:

Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for the introduction of substituted vinyl groups.

Grignard Reaction: Addition of organometallic reagents to the carbonyl carbon to form a tertiary alcohol, enabling the introduction of various alkyl or aryl substituents.

These functionalizations of the butanone core are fundamental in generating analogs with diverse physicochemical properties.

Modifications at the Thioether Bridge

The thioether linkage (-S-) is another critical site for derivatization. Its properties can be modulated through oxidation or by altering the length of the alkyl chain connecting it to the butanone moiety.

Oxidation: The sulfur atom can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. This transformation dramatically increases the polarity of the molecule and introduces a hydrogen bond acceptor (the S=O group). β-ketosulfoxides and β-ketosulfones are recognized as valuable moieties in various bioactive molecules. beilstein-journals.org The oxidation can be achieved using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), with the degree of oxidation controlled by the stoichiometry of the oxidizing agent.

Sulfoxide Formation: 4-[(4-Fluorophenyl)sulfinyl]butan-2-one

Sulfone Formation: 4-[(4-Fluorophenyl)sulfonyl]butan-2-one

These oxidized derivatives can exhibit altered metabolic stability, solubility, and target-binding affinities compared to the parent thioether.

Thioether Homologation/Dehomologation: While not a direct modification of the existing bridge, synthesizing analogs where the length of the carbon chain is altered (e.g., propan-2-one or pentan-2-one instead of butan-2-one) can provide insights into the spatial requirements of a target binding pocket. The thioether linkage itself is generally stable, but replacing it with other linkages like an ether (-O-) or an amine (-NH-) can also be explored to understand the role of the sulfur atom in the molecule's activity. nih.gov

Regioselective Substitutions on the Fluorophenyl Ring

The fluorophenyl ring offers opportunities for substitution reactions, although the fluorine atom's presence influences the regioselectivity of these reactions. The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution, but it deactivates the ring towards this type of reaction. Nucleophilic aromatic substitution (SNAr) is a more common pathway for highly fluorinated aromatics. nih.govnih.govnih.gov

Electrophilic Aromatic Substitution: Under forcing conditions, electrophilic substitution can be achieved. For example, nitration or halogenation would likely occur at the positions ortho to the activating thioether group (positions 3 and 5). The fluorine at position 4 would direct incoming electrophiles to the same positions.

Nucleophilic Aromatic Substitution (SNAr): While the single fluorine atom on the ring does not strongly activate it for SNAr, analogs with additional electron-withdrawing groups could undergo this reaction. For instance, if a nitro group were introduced ortho or para to the fluorine, the fluorine could be displaced by nucleophiles like amines, alkoxides, or thiolates. This strategy is highly valuable for building libraries of compounds with diverse substituents on the aromatic ring. mdpi.com

Cross-Coupling Reactions: A common strategy involves replacing the fluorine atom with other groups via transition-metal-catalyzed cross-coupling reactions. This typically requires converting a different position on the ring to a more reactive functional group, such as a bromine or iodine atom, which can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new aryl, alkyl, or amino groups.

Design and Synthesis of Homologous and Heterologous Analogs for Structure-Reactivity Relationship Studies

Systematic modification of the 4-[(4-Fluorophenyl)thio]butan-2-one scaffold is essential for conducting structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies. This involves synthesizing series of homologous and heterologous analogs and evaluating how these structural changes affect a specific chemical or biological endpoint. nih.govmdpi.comyoutube.com

Homologous Series: This involves systematically varying the length of an alkyl chain. For the target compound, this could include:

Varying the chain length between the thioether and the ketone: e.g., 3-[(4-Fluorophenyl)thio]propan-2-one, 5-[(4-Fluorophenyl)thio]pentan-2-one.

Changing the alkyl group on the ketone: e.g., 1-[(4-Fluorophenyl)thio]pentan-3-one.

Heterologous Analogs: This involves replacing functional groups with others that have different electronic or steric properties.

Parent Compound Analog Modification Site Potential Impact on Properties
This compound4-[(4-Chloro phenyl)thio]butan-2-oneFluorophenyl RingAltered electronics and lipophilicity
This compound4-[(4-Fluorophenyl)sulfinyl ]butan-2-oneThioether BridgeIncreased polarity, H-bond acceptor
This compound4-[(4-Fluorophenyl)thio]butan-2-ol Butanone CoreIntroduction of H-bond donor, chirality
This compound4-[(Phenyl )thio]butan-2-oneFluorophenyl RingRemoval of electron-withdrawing group
This compound4-[(4-Fluorophenyl)thio]-N-benzyl butan-2-amineButanone CoreIntroduction of basic center, increased size

By synthesizing and testing such series, researchers can deduce which molecular features are critical for the desired activity. For example, a hypothetical study on the inhibitory activity of these analogs against a specific enzyme might yield the following data:

Compound ID Structure IC50 (µM)
1This compound10.5
24-[(4-Chlorophenyl)thio]butan-2-one15.2
34-[(4-Bromophenyl)thio]butan-2-one12.8
44-[(4-Fluorophenyl)sulfinyl]butan-2-one50.1
54-[(4-Fluorophenyl)sulfonyl]butan-2-one>100
64-[(4-Fluorophenyl)thio]butan-2-ol8.2

From this hypothetical data, one could infer that a halogen at the 4-position of the phenyl ring is favorable, with fluorine being optimal. It also suggests that oxidation of the thioether bridge is detrimental to activity, while reduction of the ketone is slightly beneficial. This systematic approach guides the rational design of more potent or selective compounds.

Integration into Diverse Chemical Libraries for High-Throughput Screening in Chemical Research

The this compound scaffold and its derivatives are well-suited for inclusion in chemical libraries used for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds against a biological target to identify "hits."

The derivatization strategies outlined above can be employed in parallel synthesis or combinatorial chemistry workflows to rapidly generate a large library of related but structurally diverse compounds. The core scaffold provides a consistent framework, while the modifications at the ketone, thioether, and phenyl ring introduce the necessary diversity.

Library Design Principles:

Diversity: The library should cover a broad chemical space by incorporating a wide range of functional groups with varying steric and electronic properties.

Drug-likeness: Analogs are often designed to adhere to guidelines like Lipinski's Rule of Five to improve their potential as drug candidates.

Synthetic Accessibility: The chosen reactions for derivatization should be robust, high-yielding, and amenable to automation.

A typical library based on this scaffold might involve combining a set of 10 different aldehydes for aldol reactions, 5 different oxidizing conditions for the thioether, and 10 different aromatic substitution patterns, potentially generating hundreds of unique compounds for screening. The identification of initial hits from these libraries then informs further, more focused rounds of synthesis and optimization as described in the SAR section.

Theoretical and Computational Chemistry of 4 4 Fluorophenyl Thio Butan 2 One

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. researchgate.net DFT calculations are used to determine the electronic structure and energy of the system, from which a wealth of properties can be derived. acs.org Such studies on related thioether-ketones and fluorophenyl derivatives have demonstrated the power of DFT to unravel complex structural and electronic features. iucr.orgsciety.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic landscape of a molecule is key to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sciety.org For 4-[(4-Fluorophenyl)thio]butan-2-one, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, while the LUMO would likely be centered on the electron-deficient carbonyl group.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. sciety.org This information helps in understanding the molecule's polarity and the nature of its constituent chemical bonds. In this compound, the fluorine and oxygen atoms would carry significant negative charges due to their high electronegativity, while the adjacent carbon atoms would be electrophilic. NBO analysis can also reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density. researchgate.net

Table 1: Illustrative Electronic Properties of this compound (Predicted via DFT) This table presents hypothetical data based on typical DFT results for similar molecules to illustrate the expected findings.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA large gap suggests high kinetic stability and low reactivity. sciety.org
Dipole Moment2.5 DA non-zero dipole moment indicates an asymmetric charge distribution, making the molecule polar.

Reactivity Site Prediction (e.g., Fukui Functions, Electrostatic Potential Surface Mapping)

Predicting where a molecule will react is a central goal of computational chemistry. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the molecule's electron density surface. sciety.org Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. sciety.org For this compound, the MEP would highlight the lone pairs of the carbonyl oxygen as a site for electrophilic attack and the area around the carbonyl carbon as a site for nucleophilic attack.

Fukui functions provide a more quantitative measure of reactivity, indicating the change in electron density at a specific point when an electron is added or removed. This helps to identify the most electrophilic and nucleophilic sites within the molecule with greater precision.

Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance (NMR) Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. semanticscholar.org By calculating the magnetic shielding around each nucleus, it is possible to predict ¹H and ¹³C NMR chemical shifts. semanticscholar.org These predicted spectra can be compared with experimental data to verify the molecular structure. sciety.orgnih.gov For this compound, calculations would need to account for the coupling between fluorine and nearby carbon and hydrogen atoms. nih.gov

Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. sciety.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the ketone or the C-S stretching of the thioether. Comparing the computed spectrum with the experimental one helps to confirm the presence of key functional groups.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the correlation between computationally predicted and experimentally observed spectroscopic values.

Nucleus/BondPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Significance
¹³C (C=O)198.5 ppmThe chemical shift for the carbonyl carbon is highly characteristic.
¹H (CH₂-S)2.8 ppmThe chemical environment of the protons adjacent to the sulfur atom.
IR (C=O stretch)1715 cm⁻¹A strong absorption band typical for a ketone functional group. nih.gov
IR (C-F stretch)1220 cm⁻¹Characteristic vibration for the carbon-fluorine bond in the phenyl ring.

Applications of 4 4 Fluorophenyl Thio Butan 2 One in Advanced Chemical Synthesis

Role as a Key Intermediate for Complex Organic Molecular Architectures

The bifunctional nature of 4-[(4-Fluorophenyl)thio]butan-2-one makes it a potentially valuable intermediate in the synthesis of complex organic molecules. The ketone functionality can undergo a wide array of transformations, including nucleophilic additions, reductions to secondary alcohols, and conversions to imines or enamines. The thioether linkage, while generally stable, can be oxidized to sulfoxides and sulfones, introducing new functional groups and stereocenters.

The presence of the 4-fluorophenyl group can influence the reactivity of the molecule and provide a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more elaborate aromatic systems. This dual reactivity allows for a stepwise or convergent approach to assembling intricate molecular frameworks that might be of interest in medicinal chemistry or materials science.

Contributions to Heterocyclic Chemistry through Cyclization or Annulation Reactions

β-Thioether ketones are known precursors to a variety of heterocyclic compounds. The carbonyl group and the adjacent methylene (B1212753) group of this compound can participate in cyclization and annulation reactions to form five-, six-, and seven-membered rings containing sulfur and potentially other heteroatoms.

For instance, intramolecular condensation reactions could lead to the formation of thiophenes or dihydrothiophenes. Reactions with binucleophiles, such as hydrazines or hydroxylamines, could yield pyrazoles, isoxazoles, or their partially saturated derivatives. The specific reaction conditions and the choice of reagents would dictate the resulting heterocyclic scaffold.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reagent/ConditionPotential Heterocycle
Acid or Base CatalystThiophene derivatives
Hydrazine derivativesPyrazole derivatives
HydroxylamineIsoxazole derivatives
AmidinesPyrimidine derivatives

Precursor in the Synthesis of Chiral Compounds

The ketone functionality of this compound allows for its use as a prochiral substrate in asymmetric synthesis. The reduction of the carbonyl group using chiral reducing agents or catalysts can lead to the formation of enantiomerically enriched secondary alcohols. These chiral alcohols are valuable building blocks for the synthesis of more complex chiral molecules.

Furthermore, the α-protons to the carbonyl group can be selectively removed to form a chiral enolate, which can then react with electrophiles to create a new stereocenter. The thioether moiety can also play a role in directing stereoselective transformations.

Table 2: Potential Chiral Transformations of this compound

Reaction TypeReagent/CatalystProduct Type
Asymmetric ReductionChiral Boranes, Chiral Ruthenium CatalystsChiral Secondary Alcohol
Asymmetric AlkylationChiral Base, Chiral Phase-Transfer CatalystChiral α-Substituted Ketone
Asymmetric Aldol (B89426) ReactionChiral Enolate, Chiral Lewis AcidChiral β-Hydroxy Ketone

Utility in Fragment-Based Approaches for Chemical Probe Development

In fragment-based drug discovery (FBDD), small molecules, or "fragments," are screened for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The molecular size and functionality of this compound make it a suitable candidate for inclusion in a fragment library.

Development of Novel Organic Materials and Reagents

The unique combination of a fluorinated aromatic ring and a sulfur-containing side chain in this compound suggests its potential use in the synthesis of novel organic materials. The fluorine atom can impart desirable properties such as increased thermal stability and altered electronic characteristics. The sulfur atom can be used to create sulfur-containing polymers or to anchor the molecule to surfaces.

For example, polymerization of derivatives of this compound could lead to materials with interesting optical or electronic properties. It could also serve as a precursor for the synthesis of specialized reagents for organic synthesis, where the fluorine and sulfur atoms play a key role in the reagent's reactivity and selectivity.

Future Directions and Emerging Research for 4 4 Fluorophenyl Thio Butan 2 One

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of 4-[(4-Fluorophenyl)thio]butan-2-one and related thioethers, a key focus is the use of environmentally benign reagents and solvents, as well as the development of catalytic processes that minimize waste.

One promising approach is the use of thiourea (B124793) as a sulfur surrogate in the regioselective synthesis of thioethers. researchgate.net This method can avoid the formation of disulfide byproducts, which are common in traditional thiol-based syntheses. researchgate.net Research in this area aims to optimize reaction conditions to further reduce waste and improve yields. researchgate.net Additionally, the development of one-pot cascade reactions, where multiple synthetic steps are carried out in a single reaction vessel, represents a significant step towards more sustainable processes. For instance, a photo-biocatalytic cascade reaction has been developed for the asymmetric synthesis of hydroxysulfone compounds, demonstrating the potential for combining different catalytic methods to achieve high efficiency and selectivity. mdpi.com

Future research will likely focus on:

The development of catalytic systems that can operate under milder conditions and in greener solvents, such as water. mdpi.com

The use of flow chemistry to enable better control over reaction parameters and facilitate the safe use of reactive intermediates. mdpi.com

The exploration of biocatalysis, using enzymes like ketoreductases, to achieve high chemo- and enantioselectivity in the synthesis of chiral derivatives. mdpi.com

Exploration of Novel Chemo- and Regioselective Transformations

The presence of both a thioether and a ketone functional group in this compound offers a rich landscape for exploring novel chemical transformations. The ability to selectively modify one functional group in the presence of the other is crucial for the synthesis of complex molecules.

The chemo- and regioselectivity of reactions involving similar polyfunctional molecules, such as 1,2,4-triketones, have been shown to be highly dependent on reaction conditions, including temperature and the use of catalysts. urfu.rumdpi.comresearchgate.net For instance, the reaction of 1,2,4-triketone analogs with hydrazines can lead to different regioisomeric pyrazoles depending on whether an acid catalyst is used. urfu.ru This highlights the potential for fine-tuning the reactivity of this compound to achieve desired transformations.

Future research in this area could explore:

The selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, which can have significant effects on the biological activity of the molecule.

The development of new methods for the α-functionalization of the ketone, such as the direct synthesis of β-keto sulfones from ketones. rsc.org

The use of the ketone as a handle for the construction of heterocyclic rings, which are common motifs in pharmaceuticals. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis are revolutionizing the way chemical research and production are conducted. These technologies offer improved safety, scalability, and reproducibility compared to traditional batch processes. mdpi.comacs.org

The synthesis of thioethers has been successfully demonstrated in a fully automated, sequential flow-through system. acs.orgacs.org This approach utilizes a resin-based "capture and release" strategy, allowing for the synthesis of a library of compounds with high yield and purity without the need for traditional purification methods. acs.orgacs.org Furthermore, flow chemistry is particularly well-suited for reactions involving hazardous reagents or gaseous substrates, as it allows for precise control and minimizes the volume of reactive species at any given time. acs.orgyoutube.com

The integration of these technologies for the synthesis and modification of this compound could lead to:

Rapid optimization of reaction conditions through automated high-throughput screening. acs.org

Safer and more efficient scale-up of synthetic routes. acs.org

The development of on-demand synthesis platforms for producing a variety of derivatives for screening purposes.

TechnologyAdvantages for Synthesizing Thioether Ketones
Flow Chemistry Enhanced heat and mass transfer, precise control of reaction parameters, improved safety for hazardous reactions, and suitability for gas-liquid reactions. mdpi.comacs.orgyoutube.com
Automated Synthesis Increased speed and efficiency, reduced human error, and the ability to perform high-throughput screening of reaction conditions. sigmaaldrich.comwikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques

The unambiguous characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. jocpr.comalwsci.com For organofluorine compounds like this compound, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, which allows for the differentiation of various fluorine environments within a molecule. numberanalytics.comnumberanalytics.comaip.org Multidimensional NMR techniques, such as COSY and HSQC, can establish correlations between different nuclei, providing detailed structural information. numberanalytics.comyoutube.com

Mass spectrometry (MS), often coupled with chromatography techniques like HPLC (LC-MS) or GC (GC-MS), is essential for determining molecular weight and identifying impurities. jocpr.comalwsci.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. youtube.com

Other important techniques include:

Infrared (IR) Spectroscopy: To identify functional groups, such as the C-F and C=O bonds. numberanalytics.comyoutube.com

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. jocpr.comalwsci.com

X-Ray Diffraction: For the definitive determination of the three-dimensional structure of crystalline derivatives. worldscientific.com

Analytical TechniqueApplication for this compound
¹⁹F NMR Spectroscopy Highly sensitive detection and characterization of the fluorine environment. numberanalytics.comnumberanalytics.comacs.org
Multidimensional NMR Detailed structural elucidation through correlation of different nuclei. numberanalytics.comyoutube.com
LC-MS/GC-MS Molecular weight determination and impurity profiling. jocpr.comalwsci.com
IR Spectroscopy Identification of key functional groups (C-F, C=O). numberanalytics.comyoutube.com

Computational Design and In Silico Screening for New Chemical Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of new molecules with desired properties. schrodinger.com For this compound, computational methods can be used to explore potential new reactions and to design derivatives with specific biological activities.

In silico reaction screening, using methods like the artificial force induced reaction (AFIR) method, can computationally test the viability of numerous reactions before any experiments are conducted in the lab. drugtargetreview.com This approach can accelerate the discovery of new transformations and optimize reaction conditions. drugtargetreview.comnih.gov For example, quantum chemical calculations can be used to determine the transition state energies of competing reaction pathways, providing insights into selectivity. drugtargetreview.com

Furthermore, computational design can be employed to create new molecules based on this compound as a scaffold. This is particularly relevant in drug discovery, where computational methods are used to design substrate-selective enzyme inhibitors. nih.govnih.govplos.orgacs.org By modeling the interactions between a potential drug molecule and its biological target, researchers can prioritize the synthesis of compounds that are most likely to be effective.

Future research will likely leverage these computational tools to:

Predict the chemo- and regioselectivity of new reactions involving this compound.

Design novel catalysts for the synthesis and modification of this compound. acs.org

Screen virtual libraries of derivatives for potential biological activity, guiding synthetic efforts towards the most promising candidates. plos.org

Q & A

Q. What are the recommended synthetic routes for 4-[(4-Fluorophenyl)thio]butan-2-one in laboratory settings?

The primary synthetic route involves the thia-Michael reaction , where a thiol group (e.g., 4-fluorothiophenol) is added to a conjugated carbonyl system (e.g., butenone). Electrochemical methods using catalysts like KOtt-Bu in DMSO have been optimized for regioselective thioether formation, yielding high-purity products . Alternative approaches include nucleophilic substitution of halogenated intermediates, though these may require stringent anhydrous conditions.

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the thioether linkage and fluorophenyl substituent (e.g., chemical shifts for aromatic protons at δ 7.2–7.5 ppm and ketone carbonyl at δ 208–210 ppm) .
  • Mass spectrometry (MS-DART) : For molecular ion verification (expected m/z212m/z \approx 212) and fragmentation patterns .
  • InChI key validation : Cross-referencing with databases ensures structural accuracy .

Q. What safety protocols should be followed when handling this compound?

Safety assessments by the Research Institute for Fragrance Materials (RIFM) recommend:

  • Limiting exposure to <1% concentration in formulations to mitigate dermal irritation risks .
  • Using fume hoods and nitrile gloves during synthesis, as fluorophenyl derivatives may release toxic byproducts under thermal stress .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies in 13C^{13} \text{C} NMR chemical shifts (e.g., ketone carbonyl predictions vs. observed values) can arise from solvent effects or improper DFT functional selection. Strategies include:

  • Using polarizable continuum models (PCM) to account for solvent interactions.
  • Validating computational methods against structurally analogous compounds (e.g., 4-(p-tolyl)butan-2-one) .

Q. How does the 4-fluorophenyl group influence reactivity in thia-Michael additions?

The electron-withdrawing fluorine substituent enhances electrophilicity at the β-carbon of the ketone, accelerating thiol addition. However, steric hindrance from the aryl ring may reduce regioselectivity in unsymmetrical systems. Comparative studies with non-fluorinated analogs (e.g., 4-phenylthio derivatives) show a 20–30% increase in reaction rate for fluorinated substrates .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

Key issues include:

  • Catalyst efficiency : Electrochemical methods require precise current control to avoid over-oxidation .
  • Purification : Column chromatography becomes impractical; switch to fractional distillation or recrystallization in hexane/ethyl acetate mixtures .
  • Byproduct formation : Trace disulfide byproducts (from thiol oxidation) necessitate post-synthesis treatment with reducing agents like NaBH4_4 .

Q. How can computational chemistry predict the biological activity of derivatives?

  • Molecular docking : Screen derivatives against targets like cytochrome P450 enzymes, leveraging the fluorophenyl group’s affinity for hydrophobic binding pockets.
  • QSAR models : Use structural analogs (e.g., 4-(4-nitrophenyl)butan-2-one) to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. What are the material science applications of this compound?

As a monomer precursor , it can be functionalized with methacrylate groups for polymerization. Poly(this compound) exhibits a glass transition temperature (TgT_g) of ~70°C, making it suitable for thermally stable coatings. Copolymerization with lauryl methacrylate adjusts TgT_g for flexible film applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.